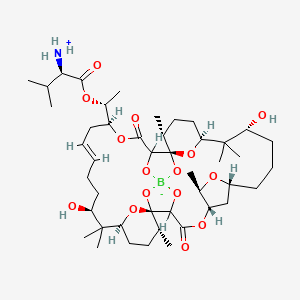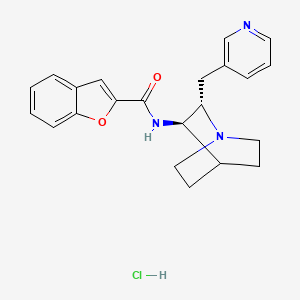
Bromo-PEG4-CH2CO2tBu
Vue d'ensemble
Description
Bromo-PEG4-CH2CO2tBu is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of this compound involves the use of a bromide group and a t-butyl protected carboxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of this compound is C14H27BrO6 . It has a molecular weight of 371.3 g/mol . The functional group of this compound includes a bromide and a CH2CO2-t-butyl ester .Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.3 g/mol . . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .Applications De Recherche Scientifique
Catalyst in Synthesis Reactions
Bromo-PEG4-CH2CO2tBu and related compounds have been utilized as catalysts in various synthesis reactions. For example, a quaternary ammonium bromide functionalized with polyethylene glycol (PEG) demonstrated efficiency in catalyzing the cycloaddition reaction of aziridines to CO2, yielding 5-aryl-2-oxazolidinone with high yield and excellent regioselectivity (Du, Wu, Liu, & He, 2008).
PEGylation of Peptides and Proteins
Polyethylene glycol, a key component in this compound, is extensively used for the covalent modification of biological macromolecules, especially in the PEGylation of peptides and proteins. This process enhances the therapeutic properties of peptides and proteins by increasing their stability, solubility, and circulation time in the body (Roberts, Bentley, & Harris, 2002).
Synthesis of Organic Compounds
PEG-supported bromo compounds have been employed in the efficient synthesis of various organic compounds. A study demonstrated the synthesis of 2-methyl-2-aryloxypropanoic acid derivatives using PEG-bound 2-bromo-2-methylpropanoate, indicating the versatility of bromo-PEG compounds in organic synthesis (Huang et al., 2007).
Water Dynamics and Macromolecular Interaction Studies
PEG's role as a macromolecular crowder in mimicking the cellular environment is significant in scientific research. Studies have used PEG to investigate water structure and dynamics in a crowded environment, which is crucial for understanding biological processes (Verma, Kundu, Ha, & Cho, 2016).
Green Chemistry Applications
In the realm of green chemistry, PEG compounds have been used to develop environmentally friendly protocols, such as the synthesis of α-bromo-β-keto esters under mild, catalyst-free conditions. This approach emphasizes the role of PEG in sustainable chemical practices (Xie et al., 2006).
Nanomedicine Development
PEG derivatives, including Bromo-PEG compounds, are integral in constructing nanomedicines. They contribute to the stability, drug delivery efficiency, and biocompatibility of nanomedicines, advancing therapeutic strategies (Ren et al., 2019).
CO2 Conversion Catalysis
PEG-functionalized catalysts have shown effectiveness in converting CO2 into valuable chemicals. These catalysts highlight the potential of Bromo-PEG compounds in addressing environmental challenges (Yang et al., 2012).
Biomolecule Recognition and Resistance
PEG's role in enhancing biomolecule recognition while resisting plasma proteins is significant in biomedical applications. PEG-based platforms have shown improved efficiency in immobilizing antibodies and recognizing antigens (Du, Jin, & Jiang, 2018).
Mécanisme D'action
Target of Action
Bromo-PEG4-CH2CO2tBu, also known as Br-PEG4-CH2-Boc, is a PEG linker . The primary targets of this compound are molecules that require a linker for conjugation. The bromide group and the t-butyl protected carboxyl group in the compound serve as reactive sites for these conjugation reactions .
Mode of Action
The bromide (Br) group in this compound is a very good leaving group for nucleophilic substitution reactions . This allows the compound to form bonds with nucleophilic entities in the target molecule. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another site for conjugation.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely dependent on the molecules it is conjugated to. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can enhance the bioavailability of the conjugated molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that the pH of the environment can affect the compound’s reactivity. Additionally, the compound’s solubility in water and other solvents can be influenced by factors such as temperature and solvent composition.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Bromo-PEG4-CH2CO2tBu plays a significant role in biochemical reactions, primarily due to its bromide group, which is an excellent leaving group for nucleophilic substitution reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions, making it versatile for various applications. This compound interacts with enzymes, proteins, and other biomolecules through its PEG linker, which enhances solubility and reduces non-specific binding . The hydrophilic nature of the PEG spacer allows this compound to be used in drug delivery systems, where it can improve the pharmacokinetics of therapeutic agents .
Cellular Effects
This compound influences various cellular processes by enhancing the solubility and stability of conjugated molecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive compounds to target cells . The PEG linker in this compound helps in reducing immunogenicity and increasing the half-life of therapeutic agents, thereby improving their efficacy in cellular environments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromide group participates in nucleophilic substitution reactions, allowing the compound to form covalent bonds with target molecules . The t-butyl protected carboxyl group can be deprotected to expose a reactive carboxyl group, which can further interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (-20°C) and can be shipped at ambient temperature . Over time, the t-butyl protected carboxyl group can be deprotected under acidic conditions, which may affect the compound’s reactivity and interactions with biomolecules . Long-term studies have shown that this compound maintains its efficacy in both in vitro and in vivo settings, with minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance the solubility and stability of therapeutic agents without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to optimize the dosage to achieve the desired therapeutic effects while minimizing any harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The PEG linker can influence metabolic flux and metabolite levels by enhancing the solubility and stability of conjugated molecules . The bromide group can participate in nucleophilic substitution reactions, leading to the formation of new metabolites . These interactions can affect the overall metabolic profile of the compound in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer facilitates its movement across cellular membranes and reduces non-specific binding . This property allows the compound to accumulate in specific tissues, enhancing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the efficacy of the compound by ensuring that it reaches its intended site of action within the cell .
Propriétés
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELYBQFWTCXTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)



![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)

